B355252

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

B355252 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Entzündungshemmende Wirkungen: This compound unterdrückt Lipopolysaccharid-induzierte Neuroinflammation im Mäusegehirn, reduziert die Aktivierung von Mikroglia und Astrozyten und mindert Hirngewebeschäden.

Parkinson-Krankheit: In-vitro-Studien haben gezeigt, dass this compound neuronale Zellen vor 6-Hydroxydopamin-induziertem Zelltod schützt, einem Modell für die Parkinson-Krankheit.

Zerebrale Ischämie: Die Verbindung hat sich als vielversprechend erwiesen, um den neuronalen Verlust und entzündliche Reaktionen in einem Rattenmodell für zerebrale Ischämie zu lindern.

Wirkmechanismus

This compound übt seine Wirkungen durch verschiedene Mechanismen aus:

Mitochondrialer Schutz: Die Verbindung hemmt die mitochondriale Spaltung und verhindert die nukleäre Translokation des Apoptose-induzierenden Faktors, wodurch neuronale Zellen vor Glutamat-induziertem Stress geschützt werden.

Reduktion von reaktiven Sauerstoffspezies (ROS): This compound schwächt die Produktion von reaktiven Sauerstoffspezies ab, die für neuronale Zellen schädlich sind.

Inhibition von Entzündungswegen: Die Verbindung unterdrückt wichtige pyroptotische Marker und Zytokine, wodurch Neuroinflammation reduziert wird.

Modulation von Kalziumspiegeln: This compound hilft, intrazelluläre Kalziumspiegel wiederherzustellen, wodurch eine mitochondriale Depolarisation und neuronale Apoptose verhindert werden.

Wirkmechanismus

B355252 exerts its effects through several mechanisms:

Mitochondrial Protection: The compound inhibits mitochondrial fission and prevents the nuclear translocation of apoptosis-inducing factor, thereby protecting neuronal cells from glutamate-induced stress.

Reduction of Reactive Oxygen Species (ROS): This compound attenuates the production of reactive oxygen species, which are harmful to neuronal cells.

Inhibition of Inflammatory Pathways: The compound suppresses key pyroptotic markers and cytokines, reducing neuroinflammation.

Modulation of Calcium Levels: This compound helps restore intracellular calcium levels, preventing mitochondrial depolarization and neuronal apoptosis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

B355252 was synthesized in 2010 by Dr. Williams at North Carolina Central University. . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis likely follows similar multi-step organic synthesis protocols used in laboratory settings. Scaling up the production would involve optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Analyse Chemischer Reaktionen

Arten von Reaktionen

B355252 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb der Verbindung modifizieren, was möglicherweise ihre biologische Aktivität verändert.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen innerhalb des Moleküls durch andere Atome oder Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von Sulfoxiden oder Sulfonen führen, während die Reduktion zu verschiedenen Sulfonamidderivaten führen kann.

Vergleich Mit ähnlichen Verbindungen

B355252 ist einzigartig in seiner Kombination aus neuroprotektiven und entzündungshemmenden Eigenschaften. Zu ähnlichen Verbindungen gehören:

Phenoxythiophen-Derivate: Andere Phenoxythiophen-Sulfonamid-Derivate können einige neuroprotektive Eigenschaften aufweisen, zeigen aber möglicherweise nicht den gleichen Grad an Wirksamkeit bei der Reduzierung von Neuroinflammation.

Nervenwachstumsfaktor (NGF)-Rezeptor-Agonisten: Verbindungen, die NGF-induzierte Neuritenwachstum verstärken, ähnlich wie this compound, aber in ihren spezifischen molekularen Zielstrukturen und -wegen unterschiedlich sein können.

Eigenschaften

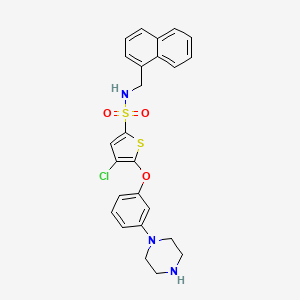

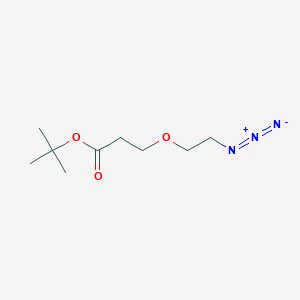

IUPAC Name |

4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-piperazin-1-ylphenoxy)thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24ClN3O3S2/c26-23-16-24(34(30,31)28-17-19-7-3-6-18-5-1-2-10-22(18)19)33-25(23)32-21-9-4-8-20(15-21)29-13-11-27-12-14-29/h1-10,15-16,27-28H,11-14,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAVQYDOVJQDFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)OC3=C(C=C(S3)S(=O)(=O)NCC4=CC=CC5=CC=CC=C54)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261576-81-1 | |

| Record name | B 355252 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1261576811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1261576-81-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the mechanism of action of B355252 in protecting neurons?

A1: this compound exhibits neuroprotective effects through various mechanisms, including:

- Modulation of mitochondrial dynamics: this compound influences the balance between mitochondrial fusion and fission, processes crucial for neuronal health. In models of glutamate toxicity and cobalt chloride-induced stress, this compound was shown to restore the balance between fusion and fission proteins, preventing mitochondrial dysfunction and subsequent cell death. [, ]

- Regulation of autophagy: this compound was found to limit excessive autophagy induced by cobalt chloride, which can contribute to neuronal damage. []

- Activation of ERK3 signaling pathway: In glutamate-induced toxicity, this compound was observed to prevent the decline of phosphorylated ERK3 and its downstream targets, suggesting a potential role in promoting neuronal survival. []

Q2: What are the effects of this compound on neuroinflammation?

A2: Research suggests that this compound possesses anti-neuroinflammatory properties. In a study using lipopolysaccharide (LPS) to induce inflammation in mice, this compound intervention was shown to:

- Improve behavioral deficits associated with LPS administration. []

- Mitigate brain tissue damage caused by inflammation. []

- Suppress the activation of microglia and astrocytes, key players in the inflammatory response in the brain. []

- Reduce the levels of pro-inflammatory cytokines, such as IL-1β and TNF-α, further highlighting its potential as an anti-inflammatory agent. [, ]

Q3: Has this compound demonstrated efficacy in animal models of neurological disorders?

A3: Yes, this compound has shown promise in preclinical studies:

- Cerebral ischemia: In a rat model of cerebral ischemia, this compound demonstrated significant neuroprotection, reducing neuronal loss, attenuating DNA damage, and decreasing reactive oxygen species (ROS) production. [] It also improved behavioral outcomes and reduced inflammatory responses in this model. []

- Parkinson's disease: Preliminary research suggests that this compound might offer neuroprotection in an in vitro model of Parkinson's disease. [, ]

Q4: What is the significance of this compound being a nerve growth factor (NGF) potentiator?

A4: this compound acts as a potentiator of NGF-induced neurite outgrowth. [] NGF is crucial for the survival and function of neurons, particularly in the central and peripheral nervous systems. By enhancing the effects of NGF, this compound may promote neuronal survival and potentially contribute to the regeneration of damaged neurons.

Q5: What are the potential advantages of this compound over existing neuroprotective strategies?

A5: While further research is needed, some potential advantages of this compound include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

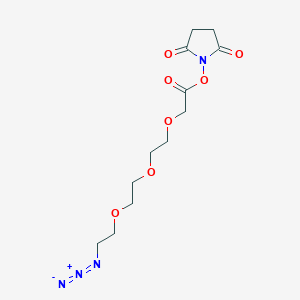

![2-[2-(2-Azidoethoxy)ethoxy]ethanamine](/img/structure/B605823.png)